Methyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate is a thiazole-derived compound characterized by a methyl ester group at position 5, a methyl group at position 2, and an ethyl group at position 4 of the thiazole ring. Thiazole derivatives are widely explored for their diverse biological activities, including kinase inhibition and enzyme modulation.
Properties
IUPAC Name |
methyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-4-6-7(8(10)11-3)12-5(2)9-6/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLFIDLXGOXCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=N1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with thiourea or its derivatives in the presence of a halogenating agent such as N-bromosuccinimide (NBS). The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures, followed by cyclization to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like NBS for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate has garnered attention for its potential pharmacological properties:
- Anticancer Activity : Research indicates that thiazole derivatives can inhibit the proliferation of cancer cell lines. For instance, studies have shown that modifications to the thiazole structure enhance anticancer efficacy against various types of cancer cells, including breast and lung cancer lines .
- Antimicrobial Properties : The compound exhibits significant antibacterial and antifungal activities. It has been tested against several pathogens, demonstrating effectiveness in inhibiting growth through mechanisms that disrupt microbial membranes and essential metabolic processes.
Agricultural Applications
Thiazole derivatives are explored for their potential in agrochemicals:
- Pesticides and Herbicides : this compound is utilized as a building block in the synthesis of novel agrochemicals aimed at enhancing crop protection against pests and diseases.
Material Science
The compound's unique chemical properties allow for applications in material science:
- Polymer Development : this compound can be used to synthesize advanced materials with specific properties for industrial applications.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| Compound B | A549 (Lung Cancer) | 20 | Cell cycle arrest |
| This compound | HCT116 (Colorectal Cancer) | 18 | Enzyme inhibition |
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the anticancer properties of thiazole derivatives. This compound was found to significantly inhibit the growth of HCT116 colorectal cancer cells with an IC50 value of 18 µM. The mechanism was attributed to its ability to induce apoptosis through modulation of key signaling pathways involved in cell survival .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis and inhibiting metabolic functions critical for bacterial survival.
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Electronic and Physicochemical Properties
- Electron-Donating vs. In contrast, the trifluoromethyl group in Ethyl 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylate is strongly electron-withdrawing, which may improve oxidative stability and influence binding affinity in drug-receptor interactions .
- Lipophilicity: Ethyl and methyl substituents likely increase lipophilicity compared to amino or cyano-containing analogs, affecting membrane permeability and pharmacokinetics.
Crystallographic and Conformational Insights
- Crystal Packing: Bulky substituents in analogs such as Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate result in distinct dihedral angles (e.g., 72.14° vs. 45.56° between thiazole and pendant rings), influencing crystallinity and solubility .
Biological Activity
Methyl 4-ethyl-2-methyl-1,3-thiazole-5-carboxylate is a compound belonging to the thiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C8H11NO2S and a molecular weight of approximately 185.25 g/mol. Its structure features a thiazole ring, which is known for conferring various biological properties to compounds.
Mechanisms of Biological Activity
Antimicrobial Activity : Thiazole derivatives, including this compound, have shown significant antimicrobial properties. They are believed to interact with bacterial enzymes and disrupt metabolic processes. For instance, thiazoles have been reported to inhibit xanthine oxidase, an enzyme involved in purine metabolism, thus exhibiting antibacterial effects .
Anticancer Activity : Recent studies indicate that this compound may possess anticancer properties. Thiazole derivatives are often explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary findings suggest that this compound may inhibit specific cancer cell lines through mechanisms that require further investigation .
Case Studies
- In Vitro Studies : A study examining the effects of thiazole derivatives on cancer cell lines demonstrated that this compound exhibited cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .
- Antimicrobial Testing : In vitro assays have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its effectiveness varies based on concentration and the type of microorganism tested .
Comparative Analysis
| Compound Name | Biological Activity | IC50 Value (μM) | Unique Features |
|---|---|---|---|
| This compound | Antimicrobial, Anticancer | TBD | Contains thiazole ring |
| Ethyl 4-methylthiazolecarboxamide | Antimicrobial | 50 | Simpler structure |
| Ethyl 2-{[(4-butyl-2-methyl-1,3-thiazol-5-yl)carbonyl]amino}-4-methylthiazole | Anticancer | TBD | Variation in side chain length |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DMF, 80°C, 12h | 65–75 | |
| Esterification | Ethyl chloroformate, THF, RT | 85 | |
| Boc Protection | Di-tert-butyl carbonate, NaH, 0°C | 70 |
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substituent positions. For example, the methyl ester at C5 appears as a singlet (~3.8 ppm), while thiazole protons resonate at 6.5–7.5 ppm .
- X-ray crystallography : Use SHELX programs for structure refinement. Key parameters include R-factor (<0.05) and torsional angles to validate planarity of the thiazole ring .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 229.08) .
How do substituents (e.g., ethyl vs. methyl) influence the compound’s reactivity in nucleophilic substitutions?
- Steric effects : Bulky groups (e.g., tert-butyl at C4) hinder nucleophilic attack at C2, reducing reaction rates .
- Electronic effects : Electron-withdrawing groups (e.g., bromine at C2) activate the thiazole ring for SNAr reactions, enabling substitutions with amines or thiols .
Advanced Research Questions
What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Dose-response profiling : Test across concentrations (1–100 µM) to identify IC values. For example, ethyl-substituted analogs show antimicrobial activity at 10 µM but require >50 µM for cytotoxicity .
- Target validation : Use molecular docking (AutoDock Vina) to compare binding affinities with enzymes like DHFR (antimicrobial) or Src kinase (anticancer) .
Q. Table 2: Comparative Bioactivity of Thiazole Derivatives
| Compound | Bioactivity (IC, µM) | Target | Reference |
|---|---|---|---|
| Methyl 4-ethyl-2-methyl-thiazole-5-COO | 12.3 (Antimicrobial) | DHFR | |
| Ethyl 2-chloro-4-phenyl-thiazole-5-COO | 45.6 (Anticancer) | Src kinase |
How can computational methods predict the compound’s metabolic stability and toxicity?
- ADMET prediction : Use SwissADME or ProTox-II to assess logP (optimal: 2–3), CYP450 inhibition, and hepatotoxicity. Methyl esters generally exhibit higher metabolic stability than ethyl analogs due to slower esterase cleavage .
- MD simulations : Simulate interactions with human serum albumin (HSA) to predict plasma half-life. Thiazole derivatives with hydrophobic substituents show stronger HSA binding .
What crystallographic challenges arise in resolving disorder in the ethyl or methyl substituents?
- Disorder modeling : Apply PART and EADP instructions in SHELXL to refine overlapping electron densities. For example, ethyl groups may exhibit rotational disorder, requiring anisotropic displacement parameters .
- Validation tools : Use PLATON’s ADDSYM to check for missed symmetry and Mercury’s void analysis to assess packing efficiency .
How does the compound’s electronic structure influence its UV-Vis and fluorescence properties?
- TD-DFT calculations : Predict λ (~270 nm for thiazole π→π* transitions). Electron-donating groups (e.g., methyl) redshift absorbance, while electron-withdrawing groups (e.g., bromine) enhance fluorescence quenching .
- Experimental validation : Compare calculated spectra with experimental data (e.g., ε = 4500 Mcm at 265 nm) .
Q. Methodological Notes
- Data contradiction : Cross-validate biological assays using orthogonal methods (e.g., MIC vs. time-kill assays for antimicrobial activity) .
- Synthetic reproducibility : Document reaction atmosphere (N vs. air) and moisture sensitivity, as thiazole intermediates may hydrolyze under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
